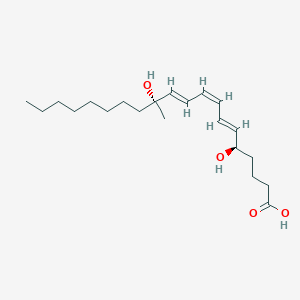
12-Methylleukotriene B3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methylleukotriene B3, also known as this compound, is a useful research compound. Its molecular formula is C21H36O4 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Leukotrienes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Properties
12-MTB3 is a stable analogue of leukotriene B3 (LTB3), which itself is derived from arachidonic acid. Its stability compared to other leukotrienes makes it a valuable tool for studying leukotriene metabolism and receptor interactions. The compound exhibits a range of biological activities, including:
- Inhibition of Neutrophil Activation : 12-MTB3 has been shown to modulate the activity of neutrophils, which are critical in the inflammatory response. It can inhibit chemotaxis and the release of reactive oxygen species, thereby potentially reducing tissue damage during inflammation .
- Receptor Binding : Research indicates that 12-MTB3 binds to leukotriene receptors, influencing cellular responses in various immune cells. This property is crucial for understanding its role in mediating inflammatory processes .
Therapeutic Applications
The therapeutic potential of 12-MTB3 has been explored in several contexts:
- Asthma and Allergic Reactions : Due to its ability to modulate inflammation, 12-MTB3 is being investigated for its use in treating asthma and other allergic conditions. By inhibiting leukotriene-induced bronchoconstriction, it may provide relief from asthma symptoms .
- Cardiovascular Diseases : There is emerging evidence that leukotrienes play a role in cardiovascular diseases. 12-MTB3 may offer protective effects against vascular inflammation and atherosclerosis by regulating leukocyte trafficking and endothelial function .
- Cancer Research : The compound's influence on immune cell function positions it as a candidate for cancer therapy. By modulating the tumor microenvironment and enhancing anti-tumor immunity, 12-MTB3 could be integrated into cancer treatment protocols .
Case Studies and Research Findings
Several studies have documented the effects of 12-MTB3 across different biological systems:
Eigenschaften
CAS-Nummer |
148504-32-9 |
|---|---|
Molekularformel |
C21H36O4 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(5R,6E,8Z,10E,12R)-5,12-dihydroxy-12-methylicosa-6,8,10-trienoic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-5-6-8-11-17-21(2,25)18-12-9-7-10-14-19(22)15-13-16-20(23)24/h7,9-10,12,14,18-19,22,25H,3-6,8,11,13,15-17H2,1-2H3,(H,23,24)/b9-7-,14-10+,18-12+/t19-,21+/m0/s1 |
InChI-Schlüssel |
QGNHHEMELCDLOF-SPBBVZBHSA-N |
SMILES |
CCCCCCCCC(C)(C=CC=CC=CC(CCCC(=O)O)O)O |
Isomerische SMILES |
CCCCCCCC[C@](C)(/C=C/C=C\C=C\[C@@H](CCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCCCCC(C)(C=CC=CC=CC(CCCC(=O)O)O)O |
Synonyme |
12-Me-LTB3 12-methylleukotriene B3 12-methylleukotriene B3, (12S)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















